molecular formula C13H19N3O3 B5147544 N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide

N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B5147544
M. Wt: 265.31 g/mol
InChI Key: RBAZTBOYVTULAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPH is a diamide derivative of 4-dimethylaminobenzaldehyde and ethylenediamine, with a hydroxypropyl group attached to the nitrogen atom.

Mechanism of Action

The mechanism of action of DAPH is not fully understood. However, it has been suggested that DAPH may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria. DAPH may also induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death. DAPH has also been reported to inhibit the activity of various enzymes such as topoisomerase II, which is essential for the replication of DNA. In addition, DAPH has been shown to inhibit the activity of various viral enzymes such as reverse transcriptase and protease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAPH in lab experiments is its high purity and stability. DAPH is also relatively easy to synthesize, and the synthesis method is well established. However, one of the limitations of using DAPH is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on DAPH. One of the areas of interest is the development of DAPH-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the elucidation of the mechanism of action of DAPH, which may lead to the development of more potent and selective DAPH derivatives. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DAPH in vivo is essential for its clinical translation.

Synthesis Methods

The synthesis of DAPH involves the reaction of 4-dimethylaminobenzaldehyde with ethylenediamine in the presence of hydroxypropylamine. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

DAPH has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. DAPH has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of HIV-1 and herpes simplex virus type 1. DAPH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(17)8-14-12(18)13(19)15-10-4-6-11(7-5-10)16(2)3/h4-7,9,17H,8H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAZTBOYVTULAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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